molecular formula C12H12ClI B2889255 1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287268-68-0

1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2889255
CAS No.: 2287268-68-0
M. Wt: 318.58
InChI Key: OSOMCPCAQXCORU-UHFFFAOYSA-N
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Description

“1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane” is a complex organic compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCP is a small, three-dimensional, strained ring structure . It has found increased use as a bioisostere in the pharmaceutical industry .


Synthesis Analysis

The synthesis of BCP derivatives involves a continuous flow process to generate [1.1.1]propellane, which can then be derivatized into various BCP species . This process can provide an attractive and straightforward access to gram quantities of selected BCP building blocks . A practical general reaction has been reported that gives BCPs on mg- to kg-quantities .


Molecular Structure Analysis

The molecular structure of BCP derivatives is characterized by a small, three-dimensional, strained ring structure . The structure of the compound “this compound” would include a BCP core with a 2-chloro-5-methylphenyl group attached to one carbon and an iodine atom attached to another carbon.


Chemical Reactions Analysis

BCP derivatives can be synthesized through a continuous flow process that generates [1.1.1]propellane, which can then be derivatized into various BCP species . A radical exchange process has also been reported for the synthesis of BCP derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of BCP derivatives can vary depending on the specific substituents attached to the BCP core. In general, BCPs are known for their high passive permeability, high water solubility, and improved metabolic stability .

Safety and Hazards

BCP derivatives can be sensitive to impacts . Therefore, safety profiles of BCP scaffolds need to be thoroughly evaluated. The impact sensitivity and thermal decomposition behavior of BCP derivatives should be assessed via appropriate tests .

Future Directions

The future directions in the study of BCP derivatives include the development of more efficient synthesis methods, the exploration of new functional groups that can be introduced at the bridgehead carbons of BCP, and the design of more chemically and metabolically stable BCP analogues .

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClI/c1-8-2-3-10(13)9(4-8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOMCPCAQXCORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C23CC(C2)(C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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